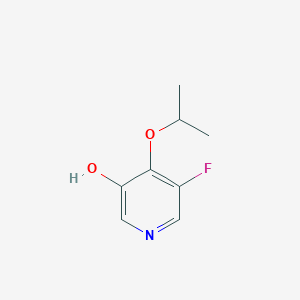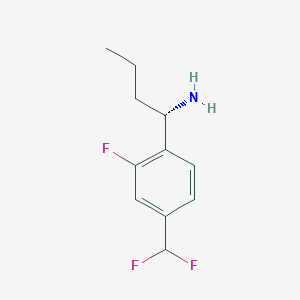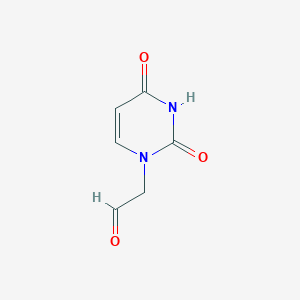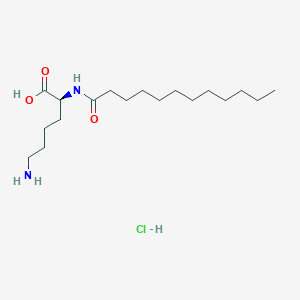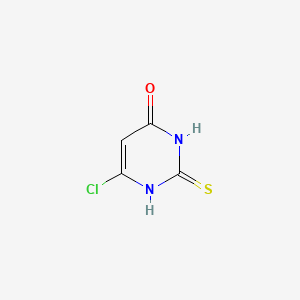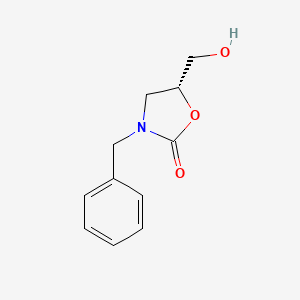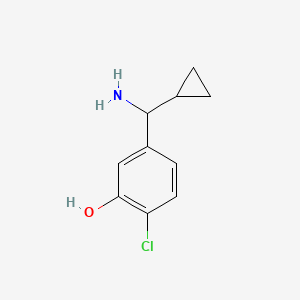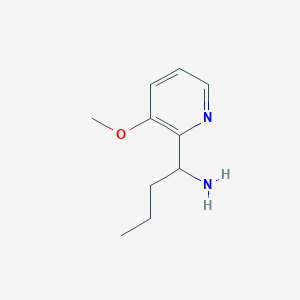
1-(3-Methoxypyridin-2-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypyridin-2-yl)butan-1-amine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 3-position and a butan-1-amine chain at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine typically involves the reaction of 3-methoxypyridine with butan-1-amine under specific conditions. One common method is the hydroamination of olefins, where the pyridine derivative is reacted with an amine in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs similar reaction conditions but is optimized for industrial-scale output.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxypyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce more saturated amine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxypyridin-2-yl)butan-1-amine has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine group allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxypyridin-2-yl)amino-3-methylbutan-1-ol: This compound has a similar pyridine structure but with additional functional groups that may alter its reactivity and applications.
4-(3-Methoxypyridin-2-yl)butan-1-amine: A closely related compound with slight structural differences that can impact its chemical behavior and uses.
Uniqueness
1-(3-Methoxypyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its combination of a methoxy group and a butan-1-amine chain makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(3-methoxypyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8(11)10-9(13-2)6-4-7-12-10/h4,6-8H,3,5,11H2,1-2H3 |
Clave InChI |
SWTZUBVBZYJSFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=CC=N1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)
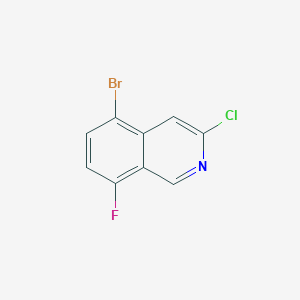
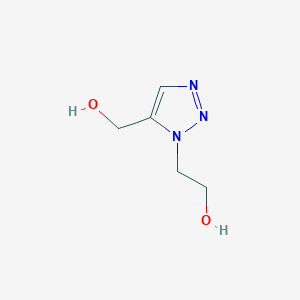
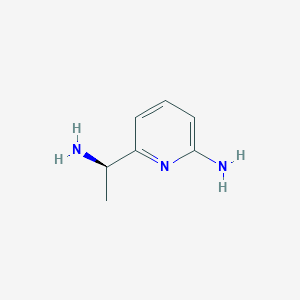
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
